molecular formula C16H23N B14386109 2,2,6,6-Tetramethyl-N-phenylcyclohexan-1-imine CAS No. 89929-51-1

2,2,6,6-Tetramethyl-N-phenylcyclohexan-1-imine

Cat. No.: B14386109
CAS No.: 89929-51-1
M. Wt: 229.36 g/mol
InChI Key: OZRSLWLXIUJMPB-UHFFFAOYSA-N
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Description

2,2,6,6-Tetramethyl-N-phenylcyclohexan-1-imine is a chemical compound known for its unique structural properties and applications in various fields of science and industry. This compound features a cyclohexane ring with four methyl groups and a phenyl group attached to an imine nitrogen, making it a sterically hindered molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,6,6-Tetramethyl-N-phenylcyclohexan-1-imine typically involves the reaction of 2,2,6,6-tetramethylcyclohexanone with aniline under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is then isolated and purified .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2,2,6,6-Tetramethyl-N-phenylcyclohexan-1-imine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2,6,6-Tetramethyl-N-phenylcyclohexan-1-imine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,6,6-Tetramethyl-N-phenylcyclohexan-1-imine involves its interaction with specific molecular targets and pathways. The imine group can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, modulating their activity. The steric hindrance provided by the tetramethyl groups can influence the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

    2,2,6,6-Tetramethylpiperidine: A related compound with similar steric hindrance but different functional groups.

    2,2,6,6-Tetramethylcyclohexanone: The precursor to the imine compound, with a ketone functional group instead of an imine.

    2,2,6,6-Tetramethyl-N-phenylhydrazone: Another derivative with a hydrazone functional group.

Uniqueness

2,2,6,6-Tetramethyl-N-phenylcyclohexan-1-imine stands out due to its unique combination of steric hindrance and electronic properties, making it a valuable compound in various chemical reactions and applications .

Properties

CAS No.

89929-51-1

Molecular Formula

C16H23N

Molecular Weight

229.36 g/mol

IUPAC Name

2,2,6,6-tetramethyl-N-phenylcyclohexan-1-imine

InChI

InChI=1S/C16H23N/c1-15(2)11-8-12-16(3,4)14(15)17-13-9-6-5-7-10-13/h5-7,9-10H,8,11-12H2,1-4H3

InChI Key

OZRSLWLXIUJMPB-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC(C1=NC2=CC=CC=C2)(C)C)C

Origin of Product

United States

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